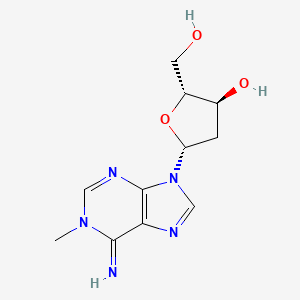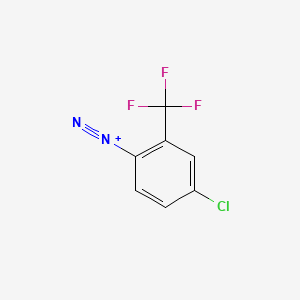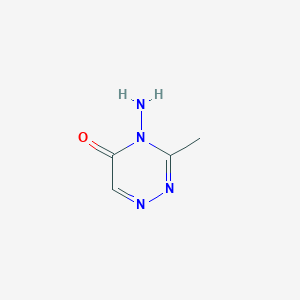
7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound that features an oxirane (epoxide) ring attached to an indanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 7-hydroxy-2,3-dihydro-1H-inden-1-one with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under acidic or basic conditions to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of 7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Comparaison Avec Des Composés Similaires
7-(Oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Similar structure but with a chromenone core.
N-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide: Contains an oxirane ring attached to a phenylacetamide structure
Uniqueness: 7-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core, which imparts specific chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
7-(oxiran-2-ylmethoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H12O3/c13-10-5-4-8-2-1-3-11(12(8)10)15-7-9-6-14-9/h1-3,9H,4-7H2 |
Clé InChI |
ZMNPIMVDQXGXMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=CC=C2OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)






